molecular formula C19H32N2O4 B12937443 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid CAS No. 88660-89-3

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid

Cat. No.: B12937443
CAS No.: 88660-89-3
M. Wt: 352.5 g/mol
InChI Key: BVCNYMFECRDDLY-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is a complex organic compound that features an imidazole ring, a succinic acid moiety, and a long alkyl chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the alkyl chain or the imidazole ring.

Scientific Research Applications

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The long alkyl chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antibiotic with an imidazole ring.

    Omeprazole: A proton pump inhibitor with an imidazole ring.

Uniqueness

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is unique due to its combination of an imidazole ring, a long alkyl chain, and a succinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

88660-89-3

Molecular Formula

C19H32N2O4

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-methyl-2-undecylimidazol-1-yl)butanedioic acid

InChI

InChI=1S/C19H32N2O4/c1-3-4-5-6-7-8-9-10-11-12-17-20-15(2)14-21(17)16(19(24)25)13-18(22)23/h14,16H,3-13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

BVCNYMFECRDDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(=CN1C(CC(=O)O)C(=O)O)C

Origin of Product

United States

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